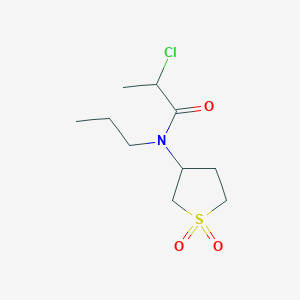
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Overview
Description
“2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N2 . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances and biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride”, often involves probing the steric and electronic properties of the binding pocket of the MT2 receptor . The acetamide bearing an unsubstituted indoline moiety displayed excellent binding affinity and selectivity toward the MT2-subtype .Molecular Structure Analysis
The molecular structure of “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” can be analyzed using various techniques such as high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . The exact mass of the molecule is 354.16919058 g/mol .Scientific Research Applications
DNA Interaction and Cytotoxicity
The compound and its derivatives have been studied for their interactions with DNA and cytotoxicity properties. Cu(II) complexes with similar structural frameworks have shown strong DNA binding propensity and demonstrate minor structural changes in calf thymus DNA upon interaction. These complexes exhibit nuclease activity and a certain level of cytotoxicity against different cancer cell lines, indicating potential in cancer therapy research (Kumar et al., 2012).
Crystal Structure and Synthesis
The compound is involved in the synthesis of various heterocyclic compounds. Studies have focused on the crystal and electronic structures of related compounds, which are vital for understanding their chemical behavior and potential applications in various fields, such as materials science (Aydın et al., 2017). Additionally, research on the synthesis of novel spiro compounds containing a carbamate group involving similar compounds points to the diversity in chemical reactions and potential for creating new materials or drugs (Velikorodov et al., 2010).
Antimicrobial Activity
Compounds structurally similar to 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents to combat various bacterial and fungal infections (Kumbhare et al., 2013).
Future Directions
The future directions for “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” could involve further exploration of its pharmacological properties. Indole derivatives have been identified as promising structures interacting with various receptor proteins , indicating potential for therapeutic applications.
properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;;/h2-5,9H,6-8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROMDQAZHRTFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)
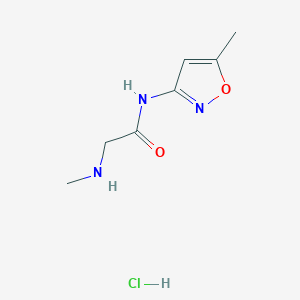
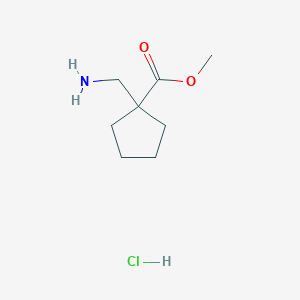
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)

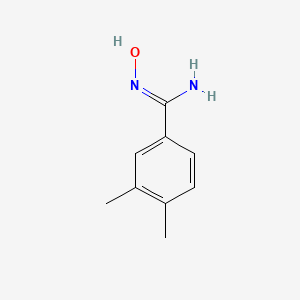
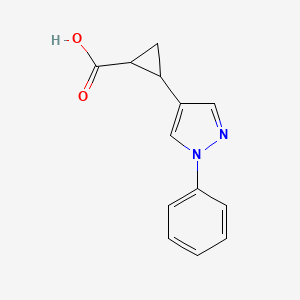
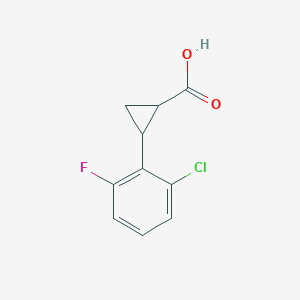
![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
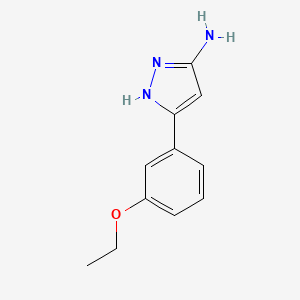
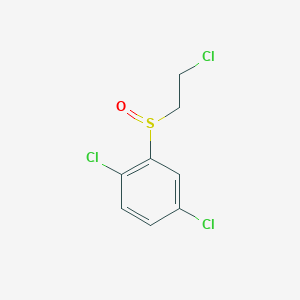
![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)
